(11S,16S)-misoprostol
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Overview
Description
(11S,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16S-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11R,16R)-misoprostol.
Scientific Research Applications
Misoprostol's Role in Gastrointestinal Health
Misoprostol, a synthetic analog of PGE1, demonstrates potent gastric antisecretory effects and protective actions on the gastric and duodenal mucosa. It has shown effectiveness in healing rates of both gastric and duodenal ulcers, comparable to H2 receptor antagonists. Its application extends to the prevention and treatment of NSAID-induced gastropathy, meeting a previously unserved therapeutic need. Especially in compromised patients such as chronic smokers or alcohol users, misoprostol's mucosal protective properties may offer advantages over traditional antisecretory drugs. This application is significant in the field of gastroenterology, providing an alternative treatment approach for various ulcerative conditions (Collins, 1990).
Chemical and Synthetic Development Insights
The synthetic development of misoprostol from PGE1 involved crucial structural modifications to overcome the limitations of natural PGE1. These modifications included relocating the 15-hydroxy group to the 16-position and adding a methyl group to carbon-16. These changes reduced typical prostaglandin side effects, retained full antisecretory potency, and improved oral activity. The chemical instability of misoprostol at room temperature, akin to PGE1, was addressed through pharmaceutical formulation studies, resulting in a stable and solid dosage form. This development has broad implications in pharmaceutical chemistry, enhancing the practical application and effectiveness of misoprostol in clinical settings (Collins, Pappo, & Dajani, 1985).
Stereospecific Actions in Electrolyte Transport
Misoprostol's stereospecific actions on rat colonic electrolyte transport were studied to understand its diarrheagenic action. It was observed that misoprostol increases Cl- secretion across rat colonic mucosa through a direct action on epithelial cells. The activity was found to reside in the 11R,16S isomer, suggesting a stereospecific interaction at PGE receptors. This study contributes to a better understanding of misoprostol's action mechanism, especially in relation to its side effect of diarrhea, and underscores the importance of stereochemistry in drug action and efficacy (Won-Kim, Kachur, & Gaginella, 1993).
Properties
Molecular Formula |
C22H38O5 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m0/s1 |
InChI Key |
OJLOPKGSLYJEMD-MGUNLYMFSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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